molecular formula C15H18N4O3S B2916053 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide CAS No. 1798622-78-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide

Cat. No. B2916053
CAS RN: 1798622-78-2
M. Wt: 334.39
InChI Key: RLQLAJIKGYVGMK-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and characterization of Celecoxib derivatives, including compounds related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Specifically, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls, suggesting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding efficiencies of synthesized compounds, including derivatives of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, against biological targets. For example, the synthesis and molecular docking study of a pyrazoline derivative showcased its potential as an anti-breast cancer agent, indicating a promising avenue for the development of new therapeutic agents (Eka Marisa Putri et al., 2021).

Antioxidant and Anti-Tumor Activities

Research has also been conducted on the antioxidant properties of compounds with similar structures, underscoring their ability to scavenge free radicals and potential for use in treating diseases associated with oxidative stress. Additionally, some derivatives have been evaluated for their anti-tumor activities, further emphasizing the compound's relevance in medicinal chemistry and drug discovery (Zijia Zhang et al., 2009).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-22-13-5-3-4-6-14(13)23(20,21)17-9-10-18-11-12-19-15(18)7-8-16-19/h3-8,11-12,17H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQLAJIKGYVGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide

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